tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group
Scientific Research Applications
tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of Functional Groups: The hydroxymethyl group can be introduced via hydroxymethylation reactions, while the fluorine atom can be added through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The presence of the fluorine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry of the hydroxymethyl group.
tert-Butyl ®-3-(aminomethyl)pyrrolidine-1-carboxylate: This compound features an aminomethyl group instead of a hydroxymethyl group.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has the hydroxymethyl group at a different position on the pyrrolidine ring
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKNNFZSSJGNC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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